molecular formula C6H6N2O B045503 2-(2-Oxopropyl)malononitrile CAS No. 121624-58-6

2-(2-Oxopropyl)malononitrile

Cat. No.: B045503
CAS No.: 121624-58-6
M. Wt: 122.12 g/mol
InChI Key: GYPFNCVSSGJUGL-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)malononitrile is a highly versatile and valuable bifunctional building block in organic synthesis, characterized by its reactive malononitrile and oxopropyl (ketone) moieties. This compound is primarily employed as a key precursor in the synthesis of complex heterocyclic systems, including pyridines, pyrimidines, and fused polycyclic structures, which are of significant interest in medicinal chemistry and materials science. Its mechanism of action in reactions often involves Knoevenagel condensation, where the active methylene group of the malononitrile unit readily reacts with carbonyl groups to form alkenes, or Michael addition reactions, where it acts as an acceptor. The ketone group provides a second site for nucleophilic attack or for further functionalization, enabling the construction of sophisticated molecular architectures. Researchers utilize this compound in the development of novel pharmaceutical intermediates, functional materials, and as a scaffold for library synthesis in drug discovery programs. Its unique reactivity profile makes it an indispensable tool for exploring new synthetic pathways and creating compounds with potential biological activity.

Properties

IUPAC Name

2-(2-oxopropyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)2-6(3-7)4-8/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPFNCVSSGJUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Optimization

The mechanism proceeds via deprotonation of malononitrile by a base, forming a resonance-stabilized enolate. This intermediate undergoes nucleophilic attack on the carbonyl carbon of the ketone, followed by dehydration to yield the conjugated nitrile. L-proline, a bifunctional organocatalyst, enhances enantioselectivity and accelerates the reaction through hydrogen-bonding interactions.

Table 1: Comparative Yields in Knoevenagel Condensation

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolL-proline250.598
AcetonitrileNone251490
DMFPiperidine80694

Data adapted from Semantic Scholar highlights ethanol as the optimal solvent, achieving 98% yield within 30 minutes under mild conditions.

High-Temperature Pyrolysis of Acetimidoyl Halides

A patented industrial-scale method involves the pyrolysis of (2-cyano-N-alkoxy)acetimidoyl halides at temperatures exceeding 700°C. For example, (2-cyano-N-methoxy)acetimidoyl chloride decomposes in a tubular reactor under vacuum (0.2–0.3 mbar), producing malononitrile derivatives in yields up to 27%.

Process Parameters and Scalability

Key variables include:

  • Temperature : 700–1000°C to ensure complete decomposition of intermediates.

  • Pressure : Sub-atmospheric conditions (0.2–0.3 mbar) minimize side reactions.

  • Residence Time : Short dwell times (seconds) prevent thermal degradation.

Table 2: Pyrolysis Conditions and Outcomes

Starting MaterialTemperature (°C)Pressure (mbar)Yield (%)
(2-cyano-N-methoxy)acetimidoyl chloride8700.327
(2-cyano-N-ethoxy)acetimidoyl chloride8700.225

While this method offers scalability, the moderate yields necessitate post-synthesis purification via extraction with hydrocarbons and ethers.

One-Pot Multicomponent Reactions

Recent advances leverage one-pot protocols to streamline synthesis. A three-component reaction involving isatin derivatives, malononitrile, and ketones in ethanol achieves quantitative yields of 3,3′-disubstituted oxindoles featuring the this compound motif.

Stepwise Reaction Dynamics

  • Formation of Isatylidine Malononitrile : Isatin reacts with malononitrile in ethanol within 10 minutes (96% yield).

  • Ketone Incorporation : Addition of acetone (5 equiv.) and L-proline (20 mol%) extends the reaction to 24 hours, forming the quaternary carbon center.

Annulation Strategies for Cyclic Derivatives

DBN (1,5-diazabicyclo[4.3.0]non-5-ene)-promoted [4+2] annulation between malononitrile and 2-(3-oxo-3-arylprop-1-en-1-yl)phenyl buta-2,3-dienoates yields 2-amino-4-(2-oxo-2-phenylethyl)-4H-chromene-3-carbonitriles. Although this method targets chromene derivatives, the reaction conditions (e.g., polar aprotic solvents, room temperature) inform analogous syntheses of this compound.

Thienopyrimidine Synthesis Pathways

A parallel approach involves condensing malononitrile with 6-methyl-heptane-2,4-dione in the presence of sulfur and diethylamine. This generates thieno[2,3-d]pyrimidine precursors, with the oxopropyl group introduced via diketone incorporation.

Table 3: Thienopyrimidine Synthesis Parameters

ReagentSolventCatalystYield (%)
6-methyl-heptane-2,4-dioneEthanolDiethylamine85

Chemical Reactions Analysis

Types of Reactions: 2-(2-Oxopropyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted nitriles or amides.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)malononitrile involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with target molecules.

Comparison with Similar Compounds

Aryl-Substituted Malononitriles

  • 2-(2-Oxo-2-phenylethyl)malononitrile (C₁₁H₈N₂O): Features a phenyl group and ketone. Synthesized in 85% yield via KOH-mediated reaction . Exhibits strong IR absorption at 2211 cm⁻¹ (C≡N) and 1645 cm⁻¹ (C=O) . Used to prepare pyrrole derivatives (e.g., 2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile) .
  • 2-(4-Nitrobenzylidene)malononitrile (C₁₀H₅N₃O₂): Contains a nitrobenzylidene group. Acts as a precursor for heterocycles like 5,7-diazaspiro[2.5]octane and 4H-pyran derivatives . Applications in molecular devices due to extended π-conjugation .

Heterocyclic Derivatives

  • 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile: Indole-based structure with pharmaceutical relevance. Lacks classic hydrogen bonds in its crystal packing, relying on weak C-H···π interactions .
  • 2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile (C₁₅H₉ClN₂O₂): Furan ring with chloro and methoxy substituents. High-purity batches available for material science research .

Key Difference: Heterocyclic derivatives exhibit enhanced planar rigidity, favoring NLO and fluorescence applications, whereas 2-(2-Oxopropyl)malononitrile’s aliphatic chain may limit conjugation .

Substituent Effects on Reactivity and Yield

Compound Substituent Yield Key Reactivity Ref
This compound Oxopropyl N/A Intermediate for tricyclic compounds [16]
2-(4-Fluorobenzylidene)malononitrile Fluorobenzylidene 90–98% High yield with Oxone catalysts [6]
2-(3-(Dimethylamino)phenyl)malononitrile Dimethylamino 75% Solvatochromic behavior in polar solvents [12]

Insight : Electron-withdrawing groups (e.g., nitro, halogens) enhance electrophilicity, improving yields in condensation reactions .

Electronic and Optical Properties

  • NLO Activity: 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile: Computationally shown to have hyperpolarizability (βₜₒₜ) exceeding urea, making it suitable for photonic devices . (E)-2-(3-(4-Aminostyryl)cyclohexylidene)malononitrile: Used in telecommunications due to high NLO response .
  • Fluorescence :

    • D-π-π-A Prototype Compounds (e.g., 2-BAM) : Aggregation-dependent emission; structural modifications (e.g., biphenyl position) alter H-/J-aggregation and solid-state luminescence .

Computational Insights

  • Frontier Molecular Orbitals (FMOs): Modifying acceptor groups in malononitrile derivatives (e.g., replacing cyano with carbazole) significantly reduces HOMO-LUMO gaps, enhancing charge transfer .
  • Hyperpolarizability: Substituents like dimethylamino increase βₜₒₜ by 10–50× compared to parent compounds .

Biological Activity

Overview

2-(2-Oxopropyl)malononitrile, with the molecular formula C6_6H6_6N2_2O, is a derivative of malononitrile that has garnered attention for its potential biological activities. This compound is synthesized through various methods, including the Knoevenagel condensation reaction, which involves the reaction of malononitrile with aldehydes or ketones in the presence of a base catalyst. Its unique structure, featuring an oxopropyl group, suggests diverse reactivity and potential applications in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. The mechanism of action typically involves binding to the active site of enzymes, thereby preventing substrate interaction and catalytic activity. This characteristic positions it as a candidate for further studies in drug development aimed at targeting specific enzymes involved in disease pathways.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antimicrobial agents are still limited. The presence of the malononitrile group is often associated with enhanced biological activity, making it a useful scaffold in the design of new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Properties
Malononitrile Two cyano groupsVersatile building block in organic synthesis
3-Cyano-4-oxobutanoic acid Cyano and keto groupExhibits antimicrobial activity
5-Cyano-1H-pyrrole-3-carboxylic acid Cyano group attached to pyrrole ringPotential anti-inflammatory properties
This compound Oxopropyl groupInvestigated for enzyme inhibition and antimicrobial effects

The unique structural features of this compound differentiate it from other malononitrile derivatives, potentially enhancing its biological activity and expanding its utility in medicinal chemistry.

Case Study: Antimicrobial Activity

A study focused on the synthesis and biological evaluation of various malononitrile derivatives, including this compound, revealed promising results against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Enzyme Inhibition

In another investigation, researchers explored the enzyme inhibitory effects of this compound on specific targets involved in metabolic pathways. The results indicated that this compound could effectively inhibit enzyme activity at micromolar concentrations, highlighting its potential therapeutic applications .

Future Directions

Despite the initial findings regarding the biological activities of this compound, further research is necessary to elucidate its mechanisms of action, optimize its biological efficacy, and explore its pharmacokinetic properties. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile of this compound.
  • Structure-Activity Relationship (SAR) : To identify key structural features that enhance biological activity.
  • Broader Biological Screening : To evaluate its effects against a wider range of pathogens and disease models.

Q & A

Q. How do crystal defects or polymorphism affect the photophysical properties of malononitrile single crystals?

  • Answer : Dislocations in 2-(4-methoxyphenyl)-2-oxoethylmalononitrile reduce charge-carrier mobility, evidenced by photoluminescence quenching. Thermal annealing at 150°C for 2 hours minimizes defects, restoring emission intensity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Oxopropyl)malononitrile

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